molecular formula C6H5N3O4 B1611644 4-Amino-5-nitropicolinic acid CAS No. 84487-13-8

4-Amino-5-nitropicolinic acid

Cat. No.: B1611644
CAS No.: 84487-13-8
M. Wt: 183.12 g/mol
InChI Key: PSPHQJQRXLPEED-UHFFFAOYSA-N
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Description

4-Amino-5-nitropicolinic acid is an organic compound with the molecular formula C6H5N3O4 It is a derivative of picolinic acid, characterized by the presence of an amino group at the fourth position and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitropicolinic acid typically involves the nitration of 4-aminopicolinic acid. The process begins with the protection of the amino group to prevent unwanted side reactions. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the protecting group is removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-nitropicolinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: this compound can be converted to 4-nitroso-5-nitropicolinic acid.

    Reduction: The reduction of the nitro group yields 4,5-diaminopicolinic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-5-nitropicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-nitropicolinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Nitropicolinic Acid: Similar structure but lacks the amino group at the fourth position.

    5-Nitropicolinic Acid: Similar structure but lacks the amino group at the fourth position.

    4,5-Diaminopicolinic Acid: Contains two amino groups instead of one amino and one nitro group.

Uniqueness: 4-Amino-5-nitropicolinic acid is unique due to the presence of both an amino and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-amino-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-3-1-4(6(10)11)8-2-5(3)9(12)13/h1-2H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPHQJQRXLPEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516053
Record name 4-Amino-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-13-8
Record name 4-Amino-5-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl-4-amino-5-nitropicolinate (200 mg, 1.01 mmol) and NaOH (aq, 1M, 2.0 mL, 2.0 mmol) in methanol was stirred at ambient temperature for 10 min. The mixture was acidified by addition of HCl (aq, 1M, 2.1 mL, 2.1 mmol) and concentrated i. vac. and the aqueous residing mixture filtered. The solid was washed with water and dried i. vac.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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